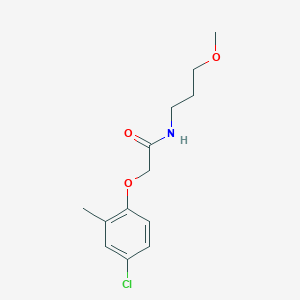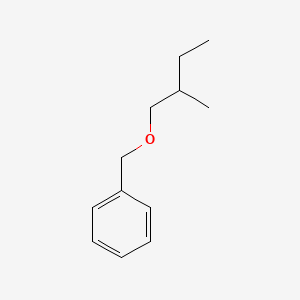
1-(3,5-Diiodophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Diiodophenyl)methanamine is an organic compound characterized by the presence of two iodine atoms attached to a phenyl ring and an amine group attached to a methylene bridge
Vorbereitungsmethoden
The synthesis of 1-(3,5-Diiodophenyl)methanamine typically involves the iodination of a precursor compound. One common method involves the iodination of 3,5-dinitrophenylmethanamine, followed by reduction to yield the desired product. The reaction conditions often include the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
1-(3,5-Diiodophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Diiodophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(3,5-Diiodophenyl)methanamine involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong bonds with electron-rich sites in biological molecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and lead to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Diiodophenyl)methanamine can be compared with other similar compounds, such as:
1-(3,5-Dinitrophenyl)methanamine: This compound has nitro groups instead of iodine atoms, leading to different chemical reactivity and biological activities.
1-(3,5-Diiodophenyl)-2-azetidinylmethanamine: This compound contains an azetidine ring, which imparts different structural and functional properties
Eigenschaften
CAS-Nummer |
1393568-80-3 |
|---|---|
Molekularformel |
C7H7I2N |
Molekulargewicht |
358.95 g/mol |
IUPAC-Name |
(3,5-diiodophenyl)methanamine |
InChI |
InChI=1S/C7H7I2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |
InChI-Schlüssel |
SNUMTOPXDQMXGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1I)I)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)

![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)
![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)
![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)

![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14144763.png)
![[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate](/img/structure/B14144764.png)
![1-[6-Hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B14144766.png)
![Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14144779.png)
![1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14144790.png)


